2-bromo-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
2-bromo-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that features a bromine atom, a dimethoxyphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common approach is to start with the bromination of a precursor compound, such as 2,5-dimethoxybenzaldehyde, followed by the formation of the pyrrolidin-3-yl intermediate. The final step involves the reaction of this intermediate with benzohydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-bromo-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 2-bromo-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biochemical and physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-bromo-N-(2,4-dimethoxyphenyl)butanamide
- 4-bromo-2,5-dimethoxyphenethylamine
Uniqueness
Its structural complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C19H18BrN3O5 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-bromo-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H18BrN3O5/c1-27-11-7-8-16(28-2)15(9-11)23-17(24)10-14(19(23)26)21-22-18(25)12-5-3-4-6-13(12)20/h3-9,14,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
FPQCHIYEMMUQLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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